molecular formula C13H17ClO2 B1320074 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane CAS No. 278619-91-3

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane

Cat. No.: B1320074
CAS No.: 278619-91-3
M. Wt: 240.72 g/mol
InChI Key: NSARVEGIOLYKLI-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane typically involves the following steps:

    Friedel-Crafts Acylation: This reaction involves the acylation of 4-methoxybenzene with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOCH3, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Methoxy derivatives.

Scientific Research Applications

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    Gene Expression Modulation: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride: Shares the chloro and methoxyphenyl groups but differs in the core structure.

    6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains similar functional groups but has a different heterocyclic framework.

Uniqueness

6-Chloro-1-(4-methoxyphenyl)-1-oxohexane is unique due to its specific combination of functional groups and its hexane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-1-(4-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSARVEGIOLYKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594350
Record name 6-Chloro-1-(4-methoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278619-91-3
Record name 6-Chloro-1-(4-methoxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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